molecular formula C38H72N2O12 B15351748 Azithromycin-13CD3

Azithromycin-13CD3

Cat. No.: B15351748
M. Wt: 753.0 g/mol
InChI Key: MQTOSJVFKKJCRP-ACLAECRHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azithromycin-13CD3 is a chemical analog of the macrolide antibiotic Azithromycin, specifically labeled with the stable isotopes Carbon-13 and Deuterium. This compound is designed for use as an internal standard in quantitative mass spectrometry-based analyses, where it enables the highly accurate and sensitive measurement of unlabeled Azithromycin in complex biological matrices such as serum, plasma, and sputum . By correcting for variability in sample preparation and instrument response, this compound is critical for conducting robust pharmacokinetic studies, such as those investigating tissue penetration and drug exposure in research settings . The parent compound, Azithromycin, exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby blocking the translocation of peptides and resulting in bacteriostatic activity . Beyond its direct antimicrobial action, Azithromycin is also recognized for its immunomodulatory and anti-inflammatory properties, which include the suppression of pro-inflammatory cytokine production and alteration of neutrophil and macrophage functions . These characteristics make Azithromycin a subject of research in chronic inflammatory airway diseases . Researchers utilize this compound to advance studies in pharmacology and microbiology. Its application ensures data reliability in exploring Azithromycin's mechanisms, its concentration-dependent effects in various tissues, and the development of resistance. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C38H72N2O12

Molecular Weight

753.0 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-6-(trideuterio(113C)methyl)-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1/i13+1D3

InChI Key

MQTOSJVFKKJCRP-ACLAECRHSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]1C)O)(C)O)CC)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Azithromycin-13CD3 is synthesized through a series of chemical reactions starting from azithromycin. The process involves the incorporation of carbon-13 and deuterium atoms into the azithromycin molecule. This is typically achieved using isotopically enriched reagents and specific reaction conditions to ensure the selective labeling of the desired positions.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using advanced chemical techniques. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity. The final product is purified through various chromatographic techniques to obtain the labeled compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Azithromycin-13CD3 undergoes typical reactions associated with azithromycin, such as oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for various analytical and research purposes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are performed using various nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of azithromycin, which can be used for further research and development.

Scientific Research Applications

Azithromycin is a macrolide antibiotic that is used to treat a variety of bacterial infections . Azithromycin-13CD3 is a derivative of azithromycin that is intended for use as an internal standard for the quantification of azithromycin by GC- or LC-MS .

Scientific Research Applications

This compound is primarily used in scientific research as an internal standard for quantifying azithromycin levels in biological samples . This is particularly useful in pharmacokinetic studies, clinical trials, and diagnostic assays where accurate measurement of azithromycin concentration is crucial.

Use as an Internal Standard

  • Quantification of Azithromycin: this compound is used as an internal standard for quantifying azithromycin (Item No. 15004) by GC- or LC-MS .

Azithromycin Overview

  • Medical Uses: Azithromycin is used to treat a variety of infections, including acute bacterial sinusitis, acute otitis media, community-acquired pneumonia, genital ulcer disease, pharyngitis/tonsillitis, and more .
  • Mechanism of Action: Azithromycin inhibits bacterial protein synthesis by binding to the 23S rRNA of the bacterial 50S ribosomal subunit . It also exhibits immunomodulatory effects, which can be beneficial in chronic respiratory inflammatory diseases .
  • Immunomodulatory Properties: Azithromycin has anti-inflammatory and immunomodulatory properties, suppressing proinflammatory cytokines and enhancing anti-inflammatory cytokines . It has been explored in diseases such as cystic fibrosis, asthma, and COPD .

Case Studies and Research Findings

  • Case Report: Azithromycin-Meropenem Combination Therapy: A case study reported the use of azithromycin in combination with meropenem to treat a 32-year-old soldier with extensive wound infections caused by multidrug-resistant bacteria . Azithromycin was administered intravenously at a dosage of 500 mg every 8 hours from day 10 to day 37, resulting in notable improvements in the patient’s condition . Procalcitonin levels, a marker for bacterial infection, consistently declined during the treatment .
  • COVID-19 Treatment: Azithromycin was initially investigated as a potential treatment for COVID-19, often in combination with hydroxychloroquine . However, subsequent research indicated that azithromycin was ineffective as a treatment for COVID-19 in humans . The UK's National Institute for Health and Care Excellence (NICE) no longer recommends azithromycin for COVID-19 treatment .
  • Cystic Fibrosis (CF): Azithromycin has been studied in patients with cystic fibrosis, showing improvements in respiratory function and reduced exacerbation risk . A meta-analysis of clinical trials demonstrated that azithromycin therapy led to significant improvements in pulmonary function, reduced frequency of exacerbations, decreased hospitalizations, and improved quality of life .

Data Table: Azithromycin Studies in Cystic Fibrosis

StudyParticipantsDosageResults
Saiman et al. (2010) 131/129250 mg 3 days per week for 6 months (Oral)94 cases reported side effects like abdominal pain, diarrhea, nausea, vomiting, and headache; Azithromycin therapy in cystic fibrosis patients yields a modest respiratory function improvement

Comparison with Similar Compounds

Parent Compound: Azithromycin

The parent compound, azithromycin (C38H72N2O12, MW 749.0 for the free base), differs from Azithromycin-13CD3 in isotopic composition and molecular weight. While both share the same core structure, the isotopic labeling in this compound increases its molecular weight by ~4 atomic mass units (AMU) due to deuterium and 13C substitution.

Parameter Azithromycin This compound
Molecular formula C38H72N2O12 C38H67D313CN2O12
Molecular weight 749.0 753
Primary use Therapeutic Analytical standard
Key feature Antimicrobial Isotopic labeling

Structural Analog: USP Azithromycin Related Compound F

USP Azithromycin Related Compound F (C38H70N2O13, MW 762.97) is a structural analog with demethylation and formylation at the 3′-N position. Unlike this compound, this compound is an impurity or metabolite with altered pharmacokinetic properties. Its distinct structure results in different chromatographic retention times and reduced antimicrobial activity compared to azithromycin .

Parameter This compound USP Related Compound F
Molecular formula C38H67D313CN2O12 C38H70N2O13
Molecular weight 753 762.97
Role Internal standard Impurity/Metabolite
Bioactivity None (analytical) Variable (reduced)

Isotopic Analogs: Ciprofloxacin-d8

Ciprofloxacin-d8 (A2 in ) is another deuterated internal standard used in antimicrobial studies. Unlike this compound, which shows split bioactivity across two chromatographic fractions (likely due to deuterium isotope effects on retention time), ciprofloxacin-d8 aligns more consistently with its parent compound’s chromatographic behavior . This highlights the variability in isotopic effects between different antibiotics.

Analytical and Functional Differences

  • Chromatographic Behavior : this compound exhibited unexpected split antimicrobial activity in two adjacent fractions during LC-MS analysis, contrasting with single-fraction activity predicted by extracted ion chromatograms. This suggests deuterium-induced changes in hydrophobicity or column interaction .
  • Stability: Isotopic labeling enhances stability against metabolic degradation, making this compound preferable for long-term pharmacokinetic studies compared to non-labeled analogs .
  • Regulatory Standards : Pharmacopeial guidelines (e.g., USP) emphasize stringent purity criteria for reference standards like this compound (95% purity) and USP Related Compound F (>98% purity) .

Key Discrepancies and Limitations

  • Molecular Weight Anomaly: reports a molecular weight of 753 for this compound, significantly lower than the parent azithromycin’s MW (~749 for the free base). This discrepancy may arise from differences in salt forms, structural truncation, or data entry errors .
  • Bioactivity Variability: The split bioactivity of this compound in fractionation studies () contradicts assumptions of identical chromatographic behavior to non-labeled azithromycin, necessitating further investigation into deuterium isotope effects.

Biological Activity

Azithromycin-13CD3 is a stable isotope-labeled derivative of azithromycin, a widely used macrolide antibiotic known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical implications, and research findings.

1. Overview of this compound

Chemical Characteristics:

  • Molecular Formula: C₃₈H₇₂N₂O₁₂
  • Molecular Weight: 753.0 g/mol
  • CAS Number: 2750534-82-6
  • Structure: this compound contains deuterium-labeled carbon atoms which aid in tracking the compound's metabolism and distribution in biological systems.

Azithromycin exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, interfering with translocation during protein synthesis. This action is bacteriostatic at lower concentrations but can be bactericidal against certain pathogens at higher doses .

Immunomodulatory Effects:
In addition to its antimicrobial activity, Azithromycin has been shown to have immunomodulatory properties. It reduces airway neutrophilia and levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which can be beneficial in chronic inflammatory conditions like cystic fibrosis and chronic obstructive pulmonary disease (COPD) .

3. Pharmacokinetics

The pharmacokinetics of this compound is similar to that of azithromycin:

  • Bioavailability: Approximately 37% following oral administration.
  • Tissue Distribution: High concentrations are achieved in tissues such as the lungs, tonsils, and prostate, often exceeding plasma concentrations significantly.
  • Half-Life: The terminal elimination half-life is approximately 68 hours, allowing for once-daily dosing regimens .

4. Clinical Applications and Case Studies

Azithromycin has been utilized in various clinical settings due to its broad-spectrum activity against bacteria and some protozoa.

Case Study Examples:

  • Cystic Fibrosis Management:
    • Long-term use of azithromycin has been recommended for patients with cystic fibrosis to improve lung function and reduce exacerbations associated with Pseudomonas aeruginosa infections .
  • Respiratory Infections:
    • A case study involving a patient with community-acquired pneumonia demonstrated effective treatment outcomes with azithromycin, although concerns regarding potential cardiac side effects were noted due to its association with QT interval prolongation .

5. Research Findings

Recent studies have highlighted the potential benefits of this compound in various therapeutic contexts:

Study FocusFindings
Sepsis Model Administration decreased plasma levels of IL-6, TNF-α, and IL-1β, improving survival rates in a mouse model .
Chronic Respiratory Conditions Demonstrated reductions in airway inflammation markers and improved respiratory function in patients with COPD .
COVID-19 Treatment Initial studies suggested potential benefits when combined with hydroxychloroquine; however, larger trials are needed for conclusive evidence .

6. Resistance Mechanisms

Resistance to azithromycin can occur through several mechanisms:

  • Mutations in the 23S rRNA gene.
  • Overexpression of efflux pumps.
    These resistance patterns necessitate careful monitoring and consideration when prescribing azithromycin or its derivatives like this compound .

Q & A

Q. How is Azithromycin-13CD3 synthesized and characterized for use as an internal standard in pharmacokinetic studies?

  • Methodological Answer : this compound is synthesized via isotope-labeling techniques, typically involving deuterated methyl groups (CD3) introduced during the final stages of macrolide synthesis. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-resolution mass spectrometry (HR-MS) to verify isotopic purity (>98% 13C and D enrichment). Quantification of residual non-deuterated impurities should follow validated protocols using chromatographic separation (e.g., HPLC) coupled with tandem MS .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
  • Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction to minimize matrix effects.
  • Chromatography : Use a C18 column with a gradient elution (e.g., water:acetonitrile + 0.1% formic acid) to separate this compound from endogenous compounds.
  • Detection : Optimize multiple reaction monitoring (MRM) transitions (e.g., m/z 749.5 → 591.4 for this compound) and validate against calibration curves in relevant biological fluids (plasma, serum) .

Q. How should stability studies for this compound be designed under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
  • Temperature/Humidity : Test degradation at 25°C/60% RH (long-term) and 40°C/75% RH (accelerated) over 6 months.
  • Light Exposure : Assess photostability per ICH Q1B using controlled UV/visible light chambers.
  • Data Analysis : Monitor isotopic integrity via HR-MS and quantify degradation products (e.g., desmethyl analogs) using LC-MS/MS. Report stability-indicating parameters (e.g., ±5% deviation from initial concentration) .

II. Advanced Research Questions

Q. What experimental design considerations are critical when using this compound to mitigate isotopic interference in complex biological samples?

  • Methodological Answer : Isotopic interference can arise from natural abundance 13C or matrix-derived ions. Mitigation strategies include:
  • High-Resolution MS : Use instruments with resolving power >30,000 (e.g., Orbitrap) to distinguish this compound from isobaric interferences.
  • Blank Matrix Analysis : Pre-screen biological matrices to identify endogenous compounds with overlapping MRM transitions.
  • Cross-Validation : Compare results with a non-isotopic internal standard (e.g., erythromycin) to confirm specificity .

Q. How should researchers analyze contradictory pharmacokinetic data when this compound shows unexpected variability in recovery rates?

  • Methodological Answer : Systematic error analysis is essential:
  • Random Errors : Assess pipetting accuracy (±2% CV) and instrument precision via repeated measurements.
  • Systematic Errors : Audit calibration curves for nonlinearity (e.g., R² <0.99) or carryover effects.
  • Bias Correction : Apply mathematical models (e.g., weighted least squares) to adjust for recovery inconsistencies. Document deviations in supplementary materials per journal guidelines .

Q. What strategies optimize the use of this compound in multi-analyte panels to avoid ion suppression/enhancement effects?

  • Methodological Answer : Ion suppression/enhancement can distort quantification. Optimization steps:
  • Mobile Phase Optimization : Test additives (e.g., 0.1% formic acid vs. ammonium acetate) to improve ionization efficiency.
  • Matrix Effect Evaluation : Spike post-extraction samples with this compound and compare peak areas to solvent standards. Acceptability criteria: ≤15% matrix effect.
  • Dynamic MRM Scheduling : Segment MS acquisition windows to reduce co-eluting interferences .

III. Data Reporting and Reproducibility

Q. How should researchers document isotopic purity and batch-to-batch variability of this compound in publications?

  • Methodological Answer : Include a dedicated "Materials Characterization" section with:
  • Isotopic Enrichment : Tabulate 13C and D levels (mean ± SD) from HR-MS data across three production batches.
  • QC Metrics : Report retention time variability (<±0.1 min) and signal-to-noise ratios (>10:1) from validation runs.
  • Raw Data Availability : Deposit NMR/MS spectra in repositories like Zenodo or Figshare, citing DOIs in the manuscript .

Q. What statistical approaches are recommended for reconciling discrepancies between in vitro and in vivo pharmacokinetic models using this compound?

  • Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM) to account for intersubject variability. Key steps:
  • Covariate Analysis : Test covariates (e.g., body weight, hepatic function) impacting drug clearance.
  • Goodness-of-Fit : Use visual predictive checks (VPCs) and bootstrap resampling (n=500) to validate model robustness.
  • Sensitivity Analysis : Vary isotopic tracer concentrations (±10%) to assess parameter stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.